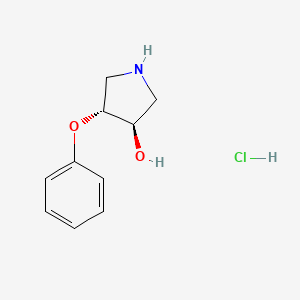

![molecular formula C13H12FN5O B2499629 N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-18-6](/img/structure/B2499629.png)

N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that is used in the treatment of non-small cell lung cancer (NSCLC). It is a highly potent and selective inhibitor of the T790M resistance mutation, which is a common cause of resistance to first-generation EGFR inhibitors.

Applications De Recherche Scientifique

Metabolic Pathway Studies

One of the applications of compounds related to N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves the study of metabolic pathways, particularly biotransformation processes in β-secretase inhibitors. For example, the biotransformation of aminoisoindoles, which are structurally similar, was studied extensively to understand their metabolic fate, revealing complex pathways including N-oxidation of pyridine and/or pyrimidine rings and unique ring contraction processes (Lindgren et al., 2013).

Antimicrobial and Antitubercular Activities

Another significant application is in the field of antimicrobial and antitubercular drug development. Compounds with the pyrimidin-4-amine structure have been synthesized and tested for their activity against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. These studies are crucial for the design of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Compounds with a similar structure have also been synthesized and evaluated for potential use as antidepressant and nootropic (cognitive enhancing) agents. Studies involving the synthesis of Schiff’s bases and azetidinones and their subsequent evaluation for antidepressant and nootropic activities show the potential of these compounds in central nervous system (CNS) therapeutic applications (Thomas et al., 2016).

Photostability Enhancement in Fluorophores

Azetidinyl substitution, related to the azetidine moiety in the compound's name, has been investigated for enhancing the photostability of fluorophores. This application is crucial in improving the performance of fluorescent dyes, especially in areas like biological imaging where photostability is a critical parameter (Gandioso et al., 2018).

Pesticidal Activities

Structures similar to N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine have also been explored for their pesticidal activities. Novel compounds synthesized with pyrimidin-4-amine derivatives have shown promising results in insecticidal and fungicidal activities, indicating the potential use of these compounds in agricultural applications (Liu et al., 2021).

Safety And Hazards

Orientations Futures

Fluoropyridines have potential applications in various fields, including as potential imaging agents for various biological applications1. However, the specific future directions for “N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine” are not mentioned in the literature I have access to.

Please note that this information is based on the general properties of fluoropyridines and pyrimidines, and may not accurately represent the properties of “N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine”. For more accurate information, further research in scientific literature or consultation with a chemistry professional may be necessary.

Propriétés

IUPAC Name |

(5-fluoropyridin-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5O/c14-10-3-9(4-16-5-10)13(20)19-6-11(7-19)18-12-1-2-15-8-17-12/h1-5,8,11H,6-7H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZLWUIVMJKQHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN=C2)F)NC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

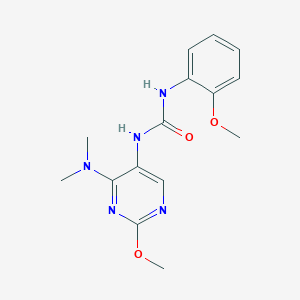

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2499546.png)

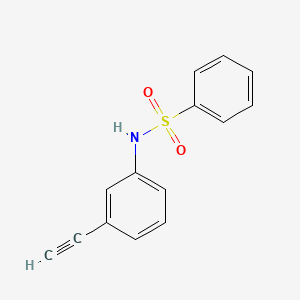

![3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2499547.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/no-structure.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)

![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)

![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2499563.png)

![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)

![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)

![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)